An In-depth Technical Guide to Hydroxy-PEG3-acid: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to Hydroxy-PEG3-acid: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-acid is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. Its structure, featuring a hydroxyl group, a three-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid, provides a versatile platform for covalently linking different molecular entities. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it a valuable tool in the design of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Hydroxy-PEG3-acid.
Chemical Structure and Properties
Commercially available "Hydroxy-PEG3-acid" can refer to two distinct chemical structures, differing by a single methylene group. It is crucial for researchers to verify the specific structure provided by their supplier.
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Structure 1: {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetic acid
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This structure features an ether linkage between the PEG chain and the acetic acid moiety.
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Structure 2: 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid
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This structure has an additional methylene group, resulting in a propanoic acid terminus.
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The presence of the PEG3 chain imparts hydrophilicity, which can improve the solubility and reduce aggregation of conjugated molecules, particularly hydrophobic drugs. The terminal carboxylic acid and hydroxyl groups provide reactive handles for conjugation to a variety of functional groups on biomolecules and small molecule drugs.
Physicochemical Properties
The following tables summarize the key physicochemical properties of the two common forms of Hydroxy-PEG3-acid.
Table 1: Properties of {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetic acid
| Property | Value |
| Synonyms | HO-PEG3-CH2-COOH, 11-Hydroxy-3,6,9-trioxaundecanoic acid |
| Molecular Formula | C8H16O6 |
| Molecular Weight | 208.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | 2-8°C for long-term storage |
Table 2: Properties of 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid
| Property | Value |
| Synonyms | HO-PEG3-propionic acid |
| Molecular Formula | C9H18O6 |
| Molecular Weight | 222.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | 2-8°C for long-term storage |
Experimental Protocols
Synthesis of Hydroxy-PEG3-acid
The synthesis of Hydroxy-PEG3-acid can be achieved through a multi-step process. The following is a representative protocol for the synthesis of 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid .
Materials:
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Triethylene glycol
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Acrylonitrile
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Sodium hydride (NaH)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Diethyl ether
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Magnesium sulfate (MgSO4)
Procedure:
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Step 1: Synthesis of 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanenitrile a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve triethylene glycol (1 equivalent) in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. d. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. e. Cool the reaction mixture back to 0°C and add acrylonitrile (1.2 equivalents) dropwise. f. Let the reaction proceed at room temperature overnight. g. Quench the reaction by the slow addition of water. h. Extract the product with diethyl ether. i. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the nitrile intermediate.
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Step 2: Hydrolysis to 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid a. Dissolve the nitrile intermediate from Step 1 in a solution of sodium hydroxide (e.g., 10% aqueous solution). b. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. c. Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2. d. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). e. Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude Hydroxy-PEG3-acid.
Purification of Hydroxy-PEG3-acid
Purification of the crude product is typically performed using high-performance liquid chromatography (HPLC).
Instrumentation and Reagents:
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Preparative HPLC system with a C18 column
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Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Lyophilizer
Procedure:
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Dissolve the crude Hydroxy-PEG3-acid in a minimal amount of the mobile phase.
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Inject the sample onto the preparative C18 HPLC column.
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Elute the compound using a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
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Monitor the elution profile using a UV detector (if applicable) or by collecting fractions and analyzing them by analytical HPLC or mass spectrometry.
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Combine the fractions containing the pure product.
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Remove the organic solvent under reduced pressure.
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Lyophilize the remaining aqueous solution to obtain the purified Hydroxy-PEG3-acid as a clear oil.
Applications in Drug Development
Hydroxy-PEG3-acid is a key linker in the construction of PROTACs and ADCs, enabling the targeted delivery and degradation of proteins of interest.
PROTAC Synthesis and Mechanism of Action
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The Hydroxy-PEG3-acid linker connects the target protein-binding ligand and the E3 ligase-binding ligand.
Experimental Workflow for PROTAC Synthesis:
The synthesis of a PROTAC using Hydroxy-PEG3-acid typically involves a two-step conjugation process.
Step 1: Conjugation of the first ligand to the Hydroxy-PEG3-acid linker.
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Materials:
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Ligand 1 (with a reactive amine or hydroxyl group)
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Hydroxy-PEG3-acid
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Coupling agents (e.g., EDC, NHS for carboxyl-amine coupling; or activation of the hydroxyl group for ether linkage formation)
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Anhydrous DMF or DMSO
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Procedure (for carboxyl-amine coupling): a. Dissolve Hydroxy-PEG3-acid (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid. c. Add Ligand 1 (containing a primary amine, 1 equivalent) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Purify the resulting ligand-linker conjugate by preparative HPLC.
Step 2: Conjugation of the second ligand to the ligand-linker conjugate.
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Materials:
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Ligand-linker conjugate from Step 1
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Ligand 2 (with a reactive group complementary to the remaining functional group on the linker)
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Appropriate coupling reagents
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Procedure: a. The free hydroxyl group on the PEG linker can be activated (e.g., by tosylation) to react with a nucleophilic group on Ligand 2. b. Alternatively, the carboxylic acid of Ligand 2 can be activated to react with the hydroxyl group of the linker. c. Follow standard conjugation chemistry protocols based on the specific functional groups. d. Purify the final PROTAC molecule by preparative HPLC.
PROTAC Mechanism of Action:
The following diagram illustrates the general mechanism of action of a PROTAC, which leverages the cellular ubiquitin-proteasome system.
